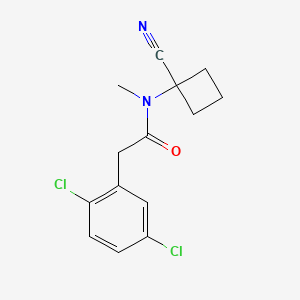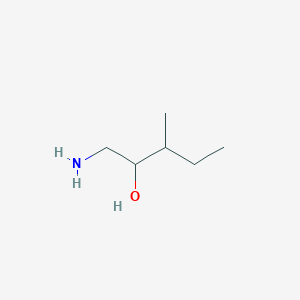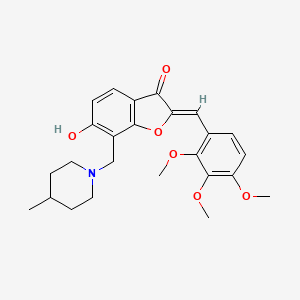
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as DMPT, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Wirkmechanismus
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide acts as an activator of the mTOR pathway, which plays a crucial role in cell growth and survival. It also modulates the activity of ion channels in neurons, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, enhance the immune response, and modulate neuronal excitability. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and modulate neuronal excitability. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide research, including its potential applications in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. Further studies are needed to determine its safety and efficacy, as well as its potential interactions with other drugs. Additionally, the development of new synthesis methods and analogs may lead to improved properties and applications.
Synthesemethoden
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide is synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzaldehyde and malononitrile to form 2,4-dimethyl-3-cyanoacrylonitrile. This intermediate is then reacted with thiophene-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to modulate the activity of ion channels in neurons and enhance the immune response in mice.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-5-6-15(12(2)8-11)18-16(19)13(10-17)9-14-4-3-7-20-14/h3-9H,1-2H3,(H,18,19)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZKSSDJXOGPP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)



![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)


![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)


![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)